Cas no 55707-41-0 ((S)-1,1-Dimethoxy-2-propanamine)

(S)-1,1-Dimethoxy-2-propanamine structure
55707-41-0 structure
Product Name:(S)-1,1-Dimethoxy-2-propanamine
CAS No:55707-41-0
MF:C5H13NO2
MW:119.162221670151
MDL:MFCD14705947
CID:1065179
PubChem ID:10866318
Update Time:2025-04-20

(S)-1,1-Dimethoxy-2-propanamine Chemical and Physical Properties

Names and Identifiers

    • (S)-1,1-Dimethoxy-2-propanamine
    • (2S)-1,1-Dimethoxy-2-propanamine
    • (S)-1,1-Dimethoxypropan-2-amine
    • AKOS006238846
    • (2S)-1,1-dimethoxypropan-2-amine
    • EN300-89239
    • 55707-41-0
    • SCHEMBL9341334
    • DB-353631
    • MDL: MFCD14705947
    • Inchi: 1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m0/s1
    • InChI Key: GZOKAVHTSXSLNB-BYPYZUCNSA-N
    • SMILES: O(C)C([C@H](C)N)OC

Computed Properties

  • Exact Mass: 119.094628657g/mol
  • Monoisotopic Mass: 119.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 54.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 149.3±20.0 °C at 760 mmHg
  • Flash Point: 44.1±29.0 °C
  • Vapor Pressure: 4.1±0.3 mmHg at 25°C

(S)-1,1-Dimethoxy-2-propanamine Security Information

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